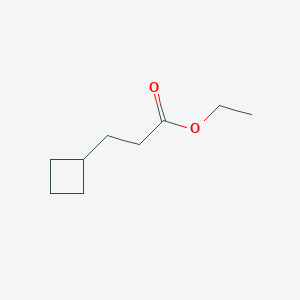

Ethyl 3-cyclobutylpropanoate

説明

科学的研究の応用

Biodegradable Materials from Natural Polymers

Research on modifying natural polymers through esterification, such as with hyaluronan derivatives, hints at the potential for creating new, biocompatible, and degradable materials. Esterification, including partial or total processes, alters the biological properties of these materials, offering a wide range of applications in clinical settings (Campoccia et al., 1998). This suggests that Ethyl 3-cyclobutylpropanoate, through similar chemical modifications, might contribute to developing novel materials with unique physicochemical properties and applications.

Electrochemical Technology and Ionic Liquids

The advancement in electrochemical technologies using room-temperature ionic liquids (RTILs) for applications such as electroplating and energy storage highlights an area where Ethyl 3-cyclobutylpropanoate could find relevance. Research demonstrates the utility of RTILs in a broad range of electrochemical processes, suggesting potential for Ethyl 3-cyclobutylpropanoate or its derivatives in enhancing or creating new electrochemical applications (Tsuda et al., 2017).

Organic Electronics and Conducting Polymers

The development of organic electronic devices has necessitated the exploration of conducting polymers with high conductivity and transparency. Poly(3,4‐ethylenedioxythiophene): poly(styrenesulfonic acid) (PEDOT:PSS) is one such polymer known for its excellent properties. Various physical and chemical methods to enhance the electrical conductivity of PEDOT:PSS are being explored, indicating a research avenue where Ethyl 3-cyclobutylpropanoate might play a role in developing or modifying conducting polymers (Shi et al., 2015).

Biomedical Applications of Polyhydroxyalkanoates

Polyhydroxyalkanoates (PHAs) are highlighted for their biocompatibility, biodegradability, and non-toxicity, with applications in medical devices, drug delivery systems, and other healthcare products. The control over the properties of PHAs through the manipulation of their composition opens the door for Ethyl 3-cyclobutylpropanoate to potentially contribute to the synthesis or modification of PHAs for specific biomedical applications (Grigore et al., 2019).

作用機序

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

The specific biochemical pathways affected by Ethyl 3-cyclobutylpropanoate are currently unknown. Similar compounds have been shown to influence various biochemical pathways . For instance, some compounds can inhibit or enhance enzyme activities, alter signal transduction pathways, or modulate gene expression . The downstream effects of these changes can include altered cellular metabolism, changes in cell growth and differentiation, and modulation of immune responses .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that it is likely to be absorbed in the gastrointestinal tract after oral administration . Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability . The compound would be expected to undergo metabolic transformations primarily in the liver, and excretion would likely occur via the kidneys .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels, such as modulation of enzyme activities, alteration of membrane properties, and changes in signal transduction pathways . These effects can lead to changes in cellular functions and behaviors .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 3-cyclobutylpropanoate. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s action can also be influenced by the physiological and pathological conditions of the organism, such as the presence of inflammation or disease .

特性

IUPAC Name |

ethyl 3-cyclobutylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDDRXHIHFFKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclobutylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane;palladium(2+);dichloride](/img/structure/B3164081.png)